molecular formula C8H12N2 B12845682 5-Aminonorpinane-1-carbonitrile

5-Aminonorpinane-1-carbonitrile

Cat. No.: B12845682
M. Wt: 136.19 g/mol
InChI Key: UMZODOFOTMQZGA-UHFFFAOYSA-N
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Description

5-Aminonorpinane-1-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group and a carbonitrile group attached to a norpinane skeleton. Its unique structure makes it a valuable building block in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminonorpinane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is typically carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide (MnO₂) in water and sodium dodecyl benzene sulphonate at room temperature . This method yields the desired compound in high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and scalability. The use of heterogeneous catalysts and green solvents is also emphasized to make the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

5-Aminonorpinane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oximes, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Aminonorpinane-1-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminonorpinane-1-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminonorpinane-1-carbonitrile is unique due to its norpinane skeleton, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Biological Activity

5-Aminonorpinane-1-carbonitrile is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including relevant case studies, structure-activity relationships (SAR), and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which can be represented as follows:

  • Chemical Formula : C8_{8}H12_{12}N2_{2}
  • Molecular Weight : 152.20 g/mol
  • CAS Number : [specific CAS number needed]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating its effects against various bacterial strains, the compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents, particularly against resistant strains.

The mechanism through which this compound exerts its antimicrobial effects involves interference with bacterial DNA synthesis. This is achieved by inhibiting key enzymes involved in the replication process, leading to cell death. Studies have shown that the compound activates the SOS response in bacteria, a pathway that is critical for DNA repair and survival under stress conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the carbon chain have been explored to enhance potency and selectivity. For example, modifications at the amino group have shown to significantly influence antimicrobial efficacy.

Key Findings from SAR Studies:

  • Substituent Variation : Altering the alkyl chain length at the nitrogen atom resulted in varying degrees of activity against E. coli.
  • Functional Group Influence : The presence of electron-withdrawing groups increased potency, suggesting that electronic properties play a pivotal role in activity.

Case Study 1: Efficacy Against Resistant Strains

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that the compound not only inhibited growth but also reduced biofilm formation, a critical factor in persistent infections.

Case Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that administration of this compound led to significant reductions in bacterial load in infected tissues compared to control groups. This suggests potential for therapeutic application in treating bacterial infections.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

5-aminobicyclo[3.1.1]heptane-1-carbonitrile

InChI

InChI=1S/C8H12N2/c9-6-7-2-1-3-8(10,4-7)5-7/h1-5,10H2

InChI Key

UMZODOFOTMQZGA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1)(C2)N)C#N

Origin of Product

United States

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